

# Crystallography of the 70S Ribosome in Complex with Viomycin: Application Notes and Protocols

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## Compound of Interest

Compound Name: Viomycin

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This document provides detailed application notes and experimental protocols for the crystallographic study of the 70S ribosome in complex with the anti-tuberculosis antibiotic, **viomycin**. The information compiled herein is intended to guide researchers in replicating and expanding upon existing structural biology research to facilitate the development of novel therapeutics targeting the bacterial ribosome.

## Introduction

**Viomycin**, a tuberactinomycin antibiotic, is a potent inhibitor of bacterial protein synthesis and has been a critical component in the treatment of multidrug-resistant tuberculosis. It exerts its inhibitory effect by binding to the ribosome, the cellular machinery responsible for protein synthesis. High-resolution structural data from X-ray crystallography have been instrumental in elucidating the precise binding site and mechanism of action of **viomycin**. These studies reveal that **viomycin** binds at the interface of the small (30S) and large (50S) ribosomal subunits, specifically interacting with helix 44 (h44) of the 16S rRNA and Helix 69 (H69) of the 23S rRNA. [1][2][3][4] This interaction stabilizes the transfer RNA (tRNA) in the A site, thereby inhibiting translocation. [1][2][3][4] More recent studies have also identified additional **viomycin** binding sites on the rotated state of the ribosome, suggesting a more complex mechanism of translocation blockage. [5]

Understanding the crystallographic workflow and the specific molecular interactions between **viomycin** and the 70S ribosome is crucial for structure-based drug design efforts aimed at developing new antibiotics to combat resistant bacterial strains.

## Data Presentation

### Crystallographic Data Summary for 70S Ribosome-Viomycin Complex

The following table summarizes key crystallographic data for the *Thermus thermophilus* 70S ribosome in complex with **viomycin**, mRNA, and tRNAs.

Parameter	Viomycin Complex	Reference
PDB ID	3KNL, 3KNM, 3KNN, 3KNO, 4V7L	<a href="#">[2]</a> <a href="#">[6]</a>
Resolution (Å)	3.3	<a href="#">[1]</a> <a href="#">[2]</a>
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	Stanley, R.E., et al. (2010)
Unit Cell (a, b, c in Å)	210.4, 465.8, 675.9	Stanley, R.E., et al. (2010)
R-work / R-free (%)	22.8 / 27.3	Stanley, R.E., et al. (2010)
Organism	<i>Thermus thermophilus</i>	<a href="#">[1]</a>

## Experimental Protocols

The following protocols are adapted from the methodologies described by Stanley, R.E., et al. in *Nature Structural & Molecular Biology* (2010).[\[1\]](#)

### Protocol 1: Purification of *Thermus thermophilus* 70S Ribosomes

- Cell Lysis and Ribosome Isolation:
  - Thermus thermophilus* cells are lysed by sonication or a French press in a buffer containing 20 mM HEPES-KOH (pH 7.6), 10 mM MgCl<sub>2</sub>, 100 mM NH<sub>4</sub>Cl, 0.5 mM EDTA,

and 6 mM  $\beta$ -mercaptoethanol.

- The lysate is clarified by centrifugation to remove cell debris.
- Ribosomes are pelleted from the supernatant by ultracentrifugation.
- Sucrose Gradient Centrifugation:
  - The crude ribosome pellet is resuspended and layered onto a 10-40% sucrose density gradient.
  - Ultracentrifugation is performed to separate the 70S ribosomes from the 30S and 50S subunits and other cellular components.
  - Fractions containing 70S ribosomes are collected and pelleted.
- Ribosome Purity and Storage:
  - The purified 70S ribosomes are resuspended in a storage buffer (e.g., 5 mM HEPES-KOH pH 7.6, 50 mM KCl, 10 mM  $\text{NH}_4\text{Cl}$ , 10 mM  $\text{MgCl}_2$ ).
  - The concentration is determined spectrophotometrically (1  $A_{260}$  unit = 23 pmol of 70S ribosomes).
  - Aliquots are flash-frozen in liquid nitrogen and stored at  $-80^\circ\text{C}$ .

## Protocol 2: Formation of the 70S Ribosome-Viomycin Complex

- Preparation of Components:
  - Thaw purified 70S ribosomes, mRNA (with a suitable Shine-Dalgarno sequence and codons), and tRNAs (fMet-tRNA<sup>fMet</sup>, and a cognate tRNA for the A-site codon) on ice.
  - Prepare a stock solution of **viomycin** (e.g., 100 mM in water).
- Complex Assembly:

- In a reaction buffer (5 mM Hepes-KOH pH 7.6, 10 mM MgCl<sub>2</sub>, 50 mM KCl, 10 mM NH<sub>4</sub>Cl), incubate 4 μM of 70S ribosomes with 8 μM of mRNA for 15 minutes at 55°C.[\[1\]](#)
- Add 8 μM of fMet-tRNA<sup>fMet</sup> to occupy the P-site and incubate for an additional 30 minutes.[\[1\]](#)
- To load the A-site tRNA, add 16 μM of a ternary complex consisting of EF-Tu, a non-hydrolyzable GTP analog (e.g., GMP-PNP), and the A-site tRNA. Incubate for 30 minutes.[\[1\]](#)
- Add **viomycin** to a final concentration of 100 μM and incubate for a final 30 minutes.[\[1\]](#)
- Cool the complex to room temperature and clarify by brief centrifugation before setting up crystallization trials.

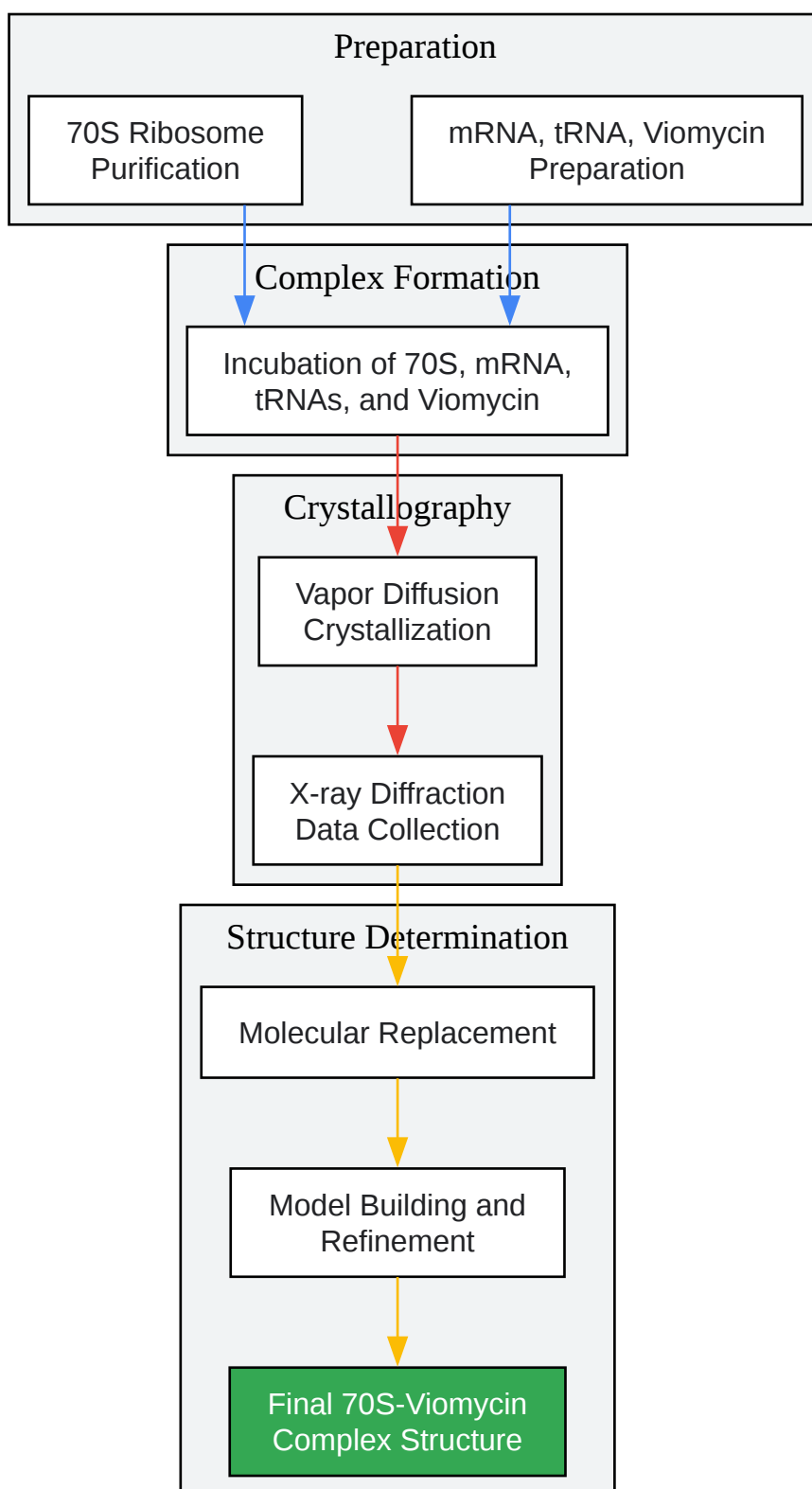
## Protocol 3: Crystallization and Data Collection

- Crystallization:
  - The 70S ribosome-**viomycin** complex is crystallized using the vapor diffusion method (sitting or hanging drop).
  - Mix the complex solution in a 1:1 ratio with the reservoir solution.
  - A typical reservoir solution contains 100 mM Tris-HCl (pH 7.6), 2.9% (w/v) PEG 20K, 7-12% (v/v) MPD, and 100-200 mM arginine.[\[7\]](#)
  - Incubate plates at a constant temperature (e.g., 19-20°C) and monitor for crystal growth.
- Crystal Handling and Cryo-protection:
  - Crystals are harvested using appropriately sized loops.
  - For cryo-protection, crystals are briefly transferred to a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.
- X-ray Diffraction Data Collection:

- Data is collected at a synchrotron radiation source.
- Crystals are maintained at cryogenic temperatures (around 100 K) during data collection to minimize radiation damage.
- A complete dataset is collected by rotating the crystal in the X-ray beam.
- Structure Determination:
  - The structure is solved by molecular replacement using a previously determined ribosome structure (e.g., PDB IDs 2J00 and 2J01) as a search model.[\[1\]](#)
  - The initial model is refined using rigid body refinement, followed by iterative cycles of manual model building and refinement.[\[1\]](#)
  - The **viomycin** molecule and tRNAs are built into the resulting electron density maps.

## Visualizations

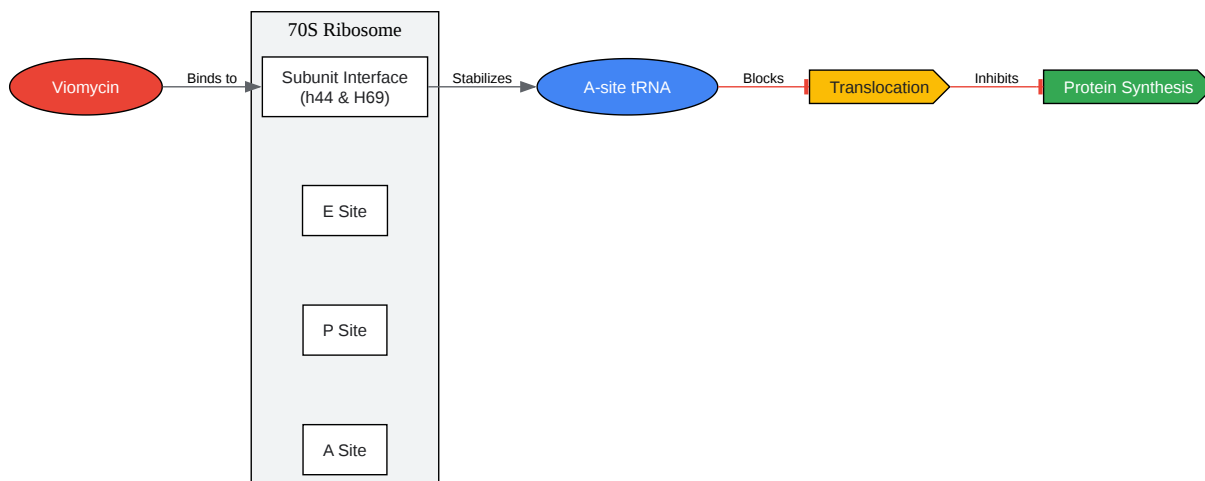
## Experimental Workflow for Crystallography



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Caption: Workflow for the crystallography of the 70S ribosome-**viomycin** complex.

## Mechanism of Viomycin Inhibition



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Caption: **Viomycin** binding and inhibition of ribosomal translocation.

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